

# Early In Vitro Studies and Antibacterial Spectrum of (+)-Avibactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(+)-Avibactam is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that has become a critical component in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. Its unique mechanism of action, a reversible covalent inhibition, sets it apart from traditional  $\beta$ -lactamase inhibitors and confers a broader spectrum of activity. This technical guide provides an in-depth overview of the early in vitro studies that characterized the antibacterial spectrum and mechanism of action of avibactam, with a focus on its combination with ceftazidime.

#### **Mechanism of Action: Reversible Covalent Inhibition**

Avibactam's inhibitory activity stems from its ability to form a covalent bond with the active site serine of a wide range of  $\beta$ -lactamase enzymes. Unlike "suicide inhibitors" such as clavulanic acid, which are hydrolyzed and permanently inactivate the enzyme, avibactam's reaction is reversible.[1][2] This novel mechanism involves two key steps: acylation and deacylation (recyclization).

Acylation: The catalytic serine residue in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of avibactam's cyclic urea core. This results in the opening of the avibactam ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.
 [3] This acylation step effectively inactivates the β-lactamase, preventing it from hydrolyzing β-lactam antibiotics.



Deacylation (Recyclization): Over time, the covalent bond between avibactam and the
enzyme is cleaved, and the avibactam ring reforms, releasing the intact, active inhibitor.[1][3]
This process of recyclization allows a single avibactam molecule to inhibit multiple βlactamase enzymes. The rate of deacylation is slow, ensuring a sustained period of βlactamase inhibition.[3]



Click to download full resolution via product page

**Caption:** Reversible covalent inhibition of  $\beta$ -lactamase by avibactam.

### **Antibacterial Spectrum of Avibactam Combinations**

Avibactam itself possesses minimal intrinsic antibacterial activity. Its clinical utility lies in its ability to restore the efficacy of  $\beta$ -lactam antibiotics against resistant bacteria. The most extensively studied combination is ceftazidime-avibactam.

#### In Vitro Activity against Enterobacteriaceae

Ceftazidime-avibactam has demonstrated potent in vitro activity against a broad range of Enterobacteriaceae, including strains producing various  $\beta$ -lactamases. This includes extended-spectrum  $\beta$ -lactamases (ESBLs), AmpC cephalosporinases, and Klebsiella pneumoniae carbapenemases (KPCs).[4]

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae Isolates



| Organism/Enz<br>yme Type                | Number of<br>Isolates | Ceftazidime-<br>Avibactam<br>MIC50 (µg/mL) | Ceftazidime-<br>Avibactam<br>MIC90 (µg/mL) | % Susceptible |
|-----------------------------------------|-----------------------|--------------------------------------------|--------------------------------------------|---------------|
| All<br>Enterobacteriace<br>ae           | 34,062                | -                                          | -                                          | 99.5%         |
| ESBL-producing                          | 5,354                 | -                                          | 0.5                                        | 99.9%         |
| Plasmid-<br>mediated AmpC-<br>producing | 246                   | -                                          | 0.5                                        | 100%          |
| ESBL- and<br>AmpC-producing             | 152                   | -                                          | 1                                          | 100%          |
| KPC-producing<br>K. pneumoniae          | 24                    | -                                          | -                                          | 37% resistant |

Note: Susceptibility breakpoint for Enterobacteriaceae is  $\leq 8 \,\mu g/mL$ . Data compiled from multiple studies.[4][5]

## In Vitro Activity against Pseudomonas aeruginosa

Ceftazidime-avibactam also exhibits significant in vitro activity against Pseudomonas aeruginosa, a challenging nosocomial pathogen. Avibactam effectively inhibits the chromosomally encoded AmpC  $\beta$ -lactamases often overexpressed in ceftazidime-resistant P. aeruginosa.[6]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa Isolates



| Isolate<br>Phenotype             | Number of<br>Isolates | Ceftazidime-<br>Avibactam<br>MIC50 (µg/mL) | Ceftazidime-<br>Avibactam<br>MIC90 (µg/mL) | % Susceptible |
|----------------------------------|-----------------------|--------------------------------------------|--------------------------------------------|---------------|
| All Isolates                     | 3,902                 | 2                                          | 4                                          | 96.9%         |
| Multidrug-<br>Resistant (MDR)    | 581                   | 4                                          | 16                                         | 81.0%         |
| Extensively Drug-Resistant (XDR) | 340                   | 8                                          | 32                                         | 73.7%         |

Note: Susceptibility breakpoint for P. aeruginosa is  $\leq 8 \,\mu g/mL$ . Data compiled from a U.S. medical center surveillance study.[6]

### **Experimental Protocols**

The following are detailed methodologies for key in vitro experiments used to characterize the antibacterial spectrum and activity of avibactam.

## Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.





Click to download full resolution via product page

**Caption:** Workflow for determining the MIC of ceftazidime-avibactam.



- Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam.
   Perform two-fold serial dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth
   (CAMHB) in a 96-well microtiter plate. Add a fixed concentration of avibactam (typically 4 µg/mL) to each well containing the ceftazidime dilutions.
- Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria). Incubate the plates at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is read as the lowest concentration of ceftazidime (in the
  presence of a fixed concentration of avibactam) that completely inhibits visible bacterial
  growth.

#### **Time-Kill Kinetic Assay**

This protocol is based on the principles outlined in CLSI document M26-A.

- Preparation: Prepare tubes of CAMHB with the desired concentrations of ceftazidimeavibactam (often at multiples of the MIC). Prepare a bacterial inoculum as described for the broth microdilution assay, adjusted to a starting concentration of approximately 5 x 10<sup>5</sup> to 5 x 10<sup>6</sup> CFU/mL.
- Assay Procedure: At time zero, add the standardized inoculum to each antimicrobial-containing tube and a growth control tube. Incubate all tubes at 35°C with agitation.
- Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube. Perform serial dilutions of the aliquots in a suitable diluent (e.g., saline or buffered peptone water). Plate the dilutions onto appropriate agar plates.
- Colony Counting and Data Analysis: After incubation of the plates, count the number of colonies (CFU/mL) for each time point and concentration. Plot the log10 CFU/mL versus time



for each antimicrobial concentration and the growth control. Bactericidal activity is typically defined as a  $\geq$ 3-log10 reduction in CFU/mL from the initial inoculum.

## **β-Lactamase Inhibition Assay (Nitrocefin-Based)**

This colorimetric assay provides a rapid method for assessing  $\beta$ -lactamase activity and its inhibition.

#### • Reagent Preparation:

- Nitrocefin Stock Solution: Dissolve nitrocefin powder in DMSO to a stock concentration (e.g., 10 mg/mL).
- Nitrocefin Working Solution: Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) to a final working concentration (e.g., 0.5 mM).
- β-Lactamase Solution: Prepare a solution of the target β-lactamase enzyme in buffer.
- Inhibitor Solution: Prepare a solution of avibactam at various concentrations.

#### · Assay Procedure:

- In a 96-well plate, add the β-lactamase solution and the avibactam solution (or buffer for control). Allow for a pre-incubation period for the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the nitrocefin working solution to each well.
- Monitor the change in absorbance at approximately 486 nm over time using a microplate reader. The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red.
- Data Analysis: The rate of the reaction is proportional to the β-lactamase activity. The
  inhibitory effect of avibactam is determined by comparing the reaction rates in the presence
  and absence of the inhibitor.

#### Conclusion



The early in vitro studies of (+)-avibactam have been instrumental in establishing its unique mechanism of action and its broad spectrum of activity against key Gram-negative pathogens harboring various  $\beta$ -lactamases. The reversible covalent inhibition of  $\beta$ -lactamases by avibactam, particularly when combined with ceftazidime, has provided a much-needed therapeutic option for infections caused by multidrug-resistant bacteria. The experimental protocols detailed in this guide provide a framework for the continued evaluation of avibactam and other novel  $\beta$ -lactamase inhibitors in the ongoing effort to combat antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Evaluation of Increasing Avibactam Concentrations on Ceftazidime Activity against Ceftazidime/Avibactam-Susceptible and Resistant KPC-Producing Klebsiella pneumoniae Clinical Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early In Vitro Studies and Antibacterial Spectrum of (+)-Avibactam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#early-in-vitro-studies-and-antibacterial-spectrum-of-avibactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com